molecular formula C14H21BrO B13167368 ({[4-(Bromomethyl)hexyl]oxy}methyl)benzene

({[4-(Bromomethyl)hexyl]oxy}methyl)benzene

Cat. No.: B13167368
M. Wt: 285.22 g/mol
InChI Key: OTHQWFWVBPHSQL-UHFFFAOYSA-N
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Description

({[4-(Bromomethyl)hexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromomethyl group is attached to a hexyl chain, which is further connected to a benzene ring through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Bromomethyl)hexyl]oxy}methyl)benzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromomethylhexanol and benzyl alcohol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

({[4-(Bromomethyl)hexyl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzyl alcohols or benzoic acids.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

({[4-(Bromomethyl)hexyl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of biochemical pathways involving brominated compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ({[4-(Bromomethyl)hexyl]oxy}methyl)benzene involves its interaction with various molecular targets:

    Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.

    Pathways: The compound can interfere with cellular pathways by modifying proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the hexyl chain.

    4-Bromomethylbenzene: Similar but without the oxy-methyl linkage.

    Hexyl Bromide: Similar but lacks the benzene ring.

Uniqueness

({[4-(Bromomethyl)hexyl]oxy}methyl)benzene is unique due to its combined structural features of a bromomethyl group, a hexyl chain, and a benzene ring, making it versatile for various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

4-(bromomethyl)hexoxymethylbenzene

InChI

InChI=1S/C14H21BrO/c1-2-13(11-15)9-6-10-16-12-14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3

InChI Key

OTHQWFWVBPHSQL-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCOCC1=CC=CC=C1)CBr

Origin of Product

United States

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